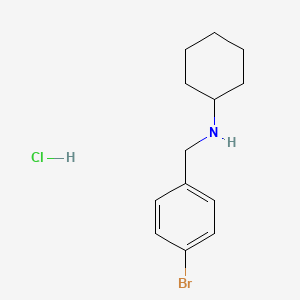

N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWGDOOIQMPBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589500 | |

| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158371-88-0 | |

| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a valuable building block in pharmaceutical research and development. The core of this synthesis is a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process:

-

Reductive Amination: The initial and key step involves the reaction of 4-bromobenzaldehyde with cyclohexylamine to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine, N-(4-Bromobenzyl)cyclohexanamine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2][3]

-

Hydrochloride Salt Formation: The resulting free base, N-(4-Bromobenzyl)cyclohexanamine, is then converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for pharmaceutical applications.[4][5]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base)

Materials:

-

4-Bromobenzaldehyde

-

Cyclohexylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1.0 equivalent) in methanol (approximately 5-10 mL per gram of aldehyde). To this solution, add cyclohexylamine (1.0-1.2 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

-

Work-up:

-

Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the organic product.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine as an oil or solid.

-

-

Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure free base.

Step 2: Synthesis of this compound

Materials:

-

N-(4-Bromobenzyl)cyclohexanamine (from Step 1)

-

Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride.

Procedure:

-

Salt Formation: Dissolve the purified N-(4-Bromobenzyl)cyclohexanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 equivalents) dropwise. Alternatively, bubble dry hydrogen chloride gas through the solution.

-

A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Data Presentation

The following table provides a template for the quantitative data that should be collected during the synthesis.

| Parameter | 4-Bromobenzaldehyde | Cyclohexylamine | Sodium Borohydride | N-(4-Bromobenzyl)cyclohexanamine | N-(4-Bromobenzyl)cyclohexanamine HCl |

| Molecular Weight ( g/mol ) | 185.02 | 99.17 | 37.83 | 268.19 | 304.65 |

| Equivalents | 1.0 | 1.1 | 1.5 | - | - |

| Moles (mmol) | [To be filled] | [To be filled] | [To be filled] | [Theoretical] | [Theoretical] |

| Mass (g) | [To be filled] | [To be filled] | [To be filled] | [Experimental] | [Experimental] |

| Volume (mL) | N/A | [To be filled] | N/A | N/A | N/A |

| Yield (%) | - | - | - | [To be filled] | [To be filled] |

| Purity (%) | >98% | >99% | >98% | [To be filled] | >95%[6] |

| Appearance | White solid | Colorless liquid | White powder | [Oil/Solid] | White solid |

*Note: This table is a template. The values in italics are to be determined experimentally.

Characterization Data (Expected)

While specific experimental spectra for this compound were not found in the literature, the following are the expected characteristic signals based on its structure:

-

¹H NMR:

-

Aromatic protons (4H): Two doublets in the aromatic region (approx. δ 7.2-7.6 ppm).

-

Benzyl CH₂ (2H): A singlet or AB quartet around δ 3.5-4.0 ppm.

-

Cyclohexyl CH (1H): A multiplet around δ 2.5-3.0 ppm.

-

Cyclohexyl CH₂ (10H): A series of broad multiplets in the aliphatic region (approx. δ 1.0-2.0 ppm).

-

N-H proton (1H): A broad singlet, which may be exchangeable with D₂O. In the hydrochloride salt, this peak may be shifted downfield.

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the range of δ 120-140 ppm, including the carbon attached to bromine (C-Br) at a characteristic chemical shift.

-

Benzyl CH₂: A signal around δ 50-55 ppm.

-

Cyclohexyl CH: A signal around δ 55-60 ppm.

-

Cyclohexyl CH₂: Several signals in the aliphatic region (δ 20-35 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ for the free base. For the hydrochloride salt, this will be a broad and strong absorption in the 2400-2800 cm⁻¹ region due to the R₂NH₂⁺ stretch.

-

C-H stretches (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) for the free base at m/z 267 and 269 in an approximately 1:1 ratio, which is characteristic of the presence of a single bromine atom. The spectrum of the hydrochloride salt may not show the molecular ion of the salt itself but rather that of the free base after loss of HCl.

-

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and decisions in the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers and drug development professionals can use this information to develop a robust and efficient synthetic route for this important chemical intermediate. It is always recommended to perform small-scale trial reactions to optimize the conditions for yield and purity before scaling up the synthesis.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (CAS No. 1158371-88-0). Due to the limited availability of direct experimental data for this specific compound, this guide integrates computational predictions, data from structurally similar analogs, and detailed, standardized experimental protocols for the determination of key physicochemical parameters. This approach offers a robust framework for researchers initiating studies on this and related molecules. The guide includes structured data tables, detailed methodologies for crucial experiments, and workflow diagrams to support laboratory investigations.

Introduction

This compound is a secondary amine hydrochloride. Its structure, featuring a cyclohexyl ring and a bromobenzyl group, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are common. The bromine atom provides a site for further functionalization, and the amine group's basicity is critical for its interaction with biological systems and its formulation as a hydrochloride salt.

Accurate characterization of physicochemical properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is fundamental in drug discovery and development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.[1][2]

This guide serves as a foundational resource for researchers, providing the available data and the necessary experimental frameworks to fully characterize this compound.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in public literature. The following tables summarize the available computed data for the target compound and experimental data for structurally related analogs to provide context.

Data for this compound

| Property | Value | Source / Method |

| CAS Number | 1158371-88-0 | [3] |

| Molecular Formula | C₁₃H₁₉BrClN | [3] |

| Molecular Weight | 304.65 g/mol | [3] |

| Computed LogP | 4.2932 | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 3 | [3] |

Data for Structurally Analogous Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |

| Cyclohexylamine | 99.17 | -17.7 | 134.5 | 10.64 | 1.49 |

| 4-Bromobenzylamine hydrochloride | 222.51 | Not Available | Not Available | Not Available | Not Available |

| Cyclohexylamine hydrochloride | 135.64 | High-melting solid | Not Available | Not Available | Not Available |

Experimental Protocols

The following sections detail standardized protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides an indication of purity and is a fundamental physical property.[4] For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically cause a depression and broadening of the melting range.[5]

Methodology: Capillary Melting Point Method [6]

-

Sample Preparation: The sample must be completely dry and in a fine powdered form.[4] If the sample is coarse, it should be crushed using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end. This process can be aided by dropping the capillary through a long glass tube to ensure tight packing.[7] The final packed sample height should be 2-3 mm.[7]

-

Measurement:

-

The capillary tube is placed in a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/min) is used to get a preliminary range.[5]

-

For an accurate measurement, a new sample is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C/min.[5]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's bioavailability.[8] Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

Methodology: Shake-Flask Method for Thermodynamic Solubility [9]

-

Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[9]

-

Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported in units such as mg/mL or µM.

pKa Determination

The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[10][11] For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms.

Methodology: Potentiometric Titration [11][12][13]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Nitrogen may be purged through the solution to remove dissolved carbon dioxide.[12]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.[12]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point (the point of greatest slope) is determined, often by analyzing the first or second derivative of the curve.[14] The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an organic phase (typically n-octanol) and an aqueous phase.[15] It is a key indicator of a drug's ability to cross cell membranes.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [16][17]

-

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[18]

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

-

LogP Calculation: The retention time of the target compound is measured, its k' is calculated, and its LogP value is interpolated from the calibration curve.

Visualizations

The following diagrams illustrate standard workflows and relationships relevant to the physicochemical characterization of a research compound.

Caption: Experimental workflow for physicochemical characterization.

Caption: Relationship between physicochemical properties and ADME.

References

- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 2. carewellpharma.in [carewellpharma.in]

- 3. chemscene.com [chemscene.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. scispace.com [scispace.com]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

In-depth Technical Guide: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Notice: Following a comprehensive review of available scientific literature and databases, it has been determined that there is currently no publicly available information regarding the mechanism of action, pharmacological properties, or biological activity of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. The information presented herein is based on the limited data available from chemical suppliers and computational models.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₃H₁₉BrClN.[1] It is the hydrochloride salt of N-(4-Bromobenzyl)cyclohexanamine. The base compound, N-(4-Bromobenzyl)cyclohexanamine, has a molecular weight of 268.19 g/mol .[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉BrClN | [1] |

| Molecular Weight | 304.65 g/mol | [1] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1][2] |

| logP | 4.2932 | [1] |

| Hydrogen Bond Acceptors | 1 | [1][2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Rotatable Bonds | 3 | [1][2] |

Mechanism of Action

No experimental data is available to define the mechanism of action for this compound.

The structural components of the molecule, a cyclohexanamine and a bromobenzyl group, are found in various biologically active compounds. However, the specific combination and arrangement in this compound do not correspond to any well-characterized pharmacological agent for which a mechanism of action has been elucidated in the public domain.

Potential Signaling Pathways (Hypothetical)

Given the absence of experimental data, any discussion of signaling pathways is purely speculative and based on the general activities of structurally related classes of compounds. Without any biological data, it is not possible to create a meaningful signaling pathway diagram.

Experimental Protocols

No published studies containing experimental protocols for this compound were identified.

Logical Relationships and Data Flow

Due to the lack of experimental data, a diagram illustrating experimental workflows or logical relationships concerning the mechanism of action of this compound cannot be constructed. A basic representation of the information available is provided below.

Caption: Availability of information for the subject compound.

Conclusion

This technical guide highlights the significant gap in the scientific literature regarding the biological effects of this compound. While its chemical properties are documented by suppliers, its mechanism of action, potential therapeutic applications, and associated signaling pathways remain uninvestigated. Further research, including in vitro binding assays, cellular functional assays, and in vivo studies, is required to elucidate the pharmacological profile of this compound. Without such data, any discussion of its mechanism of action remains speculative. Researchers and drug development professionals are encouraged to undertake foundational research to characterize this molecule.

References

Technical Guide: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride (CAS 1158371-88-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound with CAS number 1158371-88-0, identified as N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Due to the limited availability of public domain data, this guide summarizes the core identifiable information, including its chemical structure and basic physicochemical properties. At present, in-depth experimental data, detailed biological activity, and associated signaling pathways have not been reported in accessible scientific literature or patents. This document will be updated as new information becomes available.

Chemical Identity and Structure

The compound registered under CAS number 1158371-88-0 is chemically known as this compound.[1][2] Its structure consists of a cyclohexylamine moiety where the amine group is substituted with a 4-bromobenzyl group. The compound is supplied as a hydrochloride salt.

Chemical Structure:

References

An In-depth Technical Guide to N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

This technical guide provides essential information regarding the molecular properties of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Data Presentation

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₃H₁₉BrClN[1][2][3] |

| Molecular Weight | 304.65 g/mol [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the research context and are not detailed in this general guide. Researchers should refer to specific literature or internal standard operating procedures for methodologies.

Mandatory Visualization

To elucidate the structural components of this compound, a logical relationship diagram is provided. This visualization deconstructs the chemical name into its constituent functional groups, offering a clear overview of its molecular architecture.

Caption: Logical breakdown of this compound's structure.

References

Potential Research Applications of N-(4-Bromobenzyl)cyclohexanamine hydrochloride: A Technical Guide

Disclaimer: The following technical guide details the potential research applications of N-(4-Bromobenzyl)cyclohexanamine hydrochloride based on the analysis of its structural motifs and the known biological activities of analogous compounds. To date, there is a notable absence of published research specifically investigating the biological effects or therapeutic potential of this compound. The information presented herein is intended to serve as a scientifically-grounded foundation for future research endeavors.

Introduction

This compound is a secondary amine containing a cyclohexanamine moiety and a 4-bromobenzyl group. While this specific molecule is not well-characterized in the scientific literature, its structural components are present in a variety of biologically active compounds. This guide will explore the potential research applications of this compound by examining the pharmacology of these related molecules. The primary areas of interest for this compound are hypothesized to be within the central nervous system (CNS), cardiovascular system, and oncology.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is compiled from chemical vendor and database information.[1]

| Property | Value |

| CAS Number | 1158371-88-0 |

| Molecular Formula | C₁₃H₁₉BrClN |

| Molecular Weight | 304.65 g/mol |

| Topological Polar Surface Area (TPSA) | 12.03 Ų |

| logP (calculated) | 4.29 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 3 |

Potential Research Applications

The potential research applications of this compound are inferred from the known activities of compounds containing either the cyclohexanamine or the 4-bromobenzyl moiety.

Central Nervous System (CNS) Research

The arylcyclohexylamine scaffold is a well-established pharmacophore in neuroscience research, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2] These compounds, such as ketamine and phencyclidine, are known for their dissociative anesthetic and psychoactive properties.[2] The cyclohexanamine portion of the target molecule suggests potential for interaction with CNS receptors.

Furthermore, benzylamine derivatives have been explored as ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] Inhibition of these transporters is a key mechanism in the treatment of various psychiatric and neurological disorders.

Potential areas of investigation include:

-

NMDA Receptor Antagonism: Screening for binding affinity and functional antagonism at the NMDA receptor could reveal potential applications in research related to depression, anesthesia, and neuroprotection.

-

Dopamine and Serotonin Transporter Inhibition: Investigating the compound's ability to inhibit dopamine and serotonin reuptake could suggest its utility as a tool compound for studying mood disorders, addiction, and Parkinson's disease.[3][5]

Cardiovascular Research

Cyclohexylaralkylamine derivatives have been synthesized and evaluated for their cardiovascular activity.[6] Specifically, compounds related to perhexiline have shown potential as α-adrenolytic agents and calcium channel blockers.[6][7]

Potential areas of investigation include:

-

α-Adrenergic Receptor Blockade: Evaluation of the compound's effect on α-adrenergic receptors could indicate potential for research into hypertension and other cardiovascular conditions.

-

Calcium Channel Modulation: Assessing the compound's ability to block calcium channels may suggest applications in the study of angina and cardiac arrhythmias.

Anticancer Research

The 4-bromobenzyl group is a versatile building block in the synthesis of compounds with potential therapeutic activities, including anticancer agents.[8] For instance, the 4-bromobenzyl moiety has been incorporated into molecules designed as dual topoisomerase I and II inhibitors.

Potential areas of investigation include:

-

Cytotoxicity Screening: Initial screening against a panel of cancer cell lines would be a crucial first step in determining any potential anticancer activity.

-

Topoisomerase Inhibition Assays: If cytotoxic activity is observed, subsequent assays to determine the mechanism of action, such as topoisomerase I and II inhibition, would be warranted.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for structurally related compounds to provide a context for potential potency.

Table 1: Binding Affinities (Ki, nM) of Arylcyclohexylamine Derivatives at CNS Targets

| Compound | NMDA Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Reference |

| Ketamine | 600 | >10,000 | >10,000 | [2] |

| Phencyclidine | 50 | 213 | 223 | [2] |

| N-substituted tropane analogue | - | 8.5 | >10,000 | [3] |

| (S)-Citalopram derivative | - | - | 3 | [4] |

Table 2: Functional Activity (IC50, nM) of Related Compounds

| Compound | Dopamine Uptake Inhibition | Calcium Channel Blockade | α-Adrenergic Blockade | Reference |

| N-substituted tropane analogue | 10 | - | - | [3] |

| Perhexiline derivative | - | 1,200 | 500 | [6] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via reductive amination.

Materials:

-

Cyclohexanone

-

4-Bromobenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

To a solution of cyclohexanone (1.0 eq) in dichloroethane, add 4-bromobenzylamine (1.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine free base.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway for this compound.

Caption: Proposed experimental workflow for synthesis and screening.

Caption: Hypothetical mechanism of dopamine transporter inhibition.

References

- 1. chemscene.com [chemscene.com]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel and high affinity fluorescent ligands for the serotonin transporter based on (s)-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a secondary amine hydrochloride salt. While its specific applications and biological activities are not extensively documented in publicly available scientific literature, this technical guide consolidates the existing data on its chemical and physical properties. Due to the limited information, this review also includes data on structurally related compounds to provide a broader context for potential research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its free base form is presented below. This data is primarily sourced from chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | N-(4-bromobenzyl)cyclohexanamine;hydrochloride | ChemScene[1] |

| CAS Number | 1158371-88-0 | ChemScene[1] |

| Molecular Formula | C₁₃H₁₉BrClN | ChemScene[1] |

| Molecular Weight | 304.65 g/mol | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| SMILES | C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |

| logP | 4.2932 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

N-(4-bromobenzyl)cyclohexanamine (Free Base)

| Property | Value | Source |

| CAS Number | 70000-61-2 | ChemScene[2] |

| Molecular Formula | C₁₃H₁₈BrN | ChemScene[2] |

| Molecular Weight | 268.19 g/mol | ChemScene[2] |

| Purity | ≥95% | ChemScene[2] |

| SMILES | C1CCC(CC1)NCC2=CC=C(C=C2)Br | ChemScene[2] |

| logP | 3.8714 | ChemScene[2] |

Synthesis and Experimental Protocols

One patent describes a general method for preparing halogenated primary amines, such as 4-bromobenzylamine, by hydrogenating a halogenated oxime under anhydrous conditions in the presence of a catalyst.[3] This primary amine could then potentially be used as a precursor in the synthesis of N-(4-Bromobenzyl)cyclohexanamine.

A general workflow for a potential synthesis via reductive amination is depicted below.

Biological Activity and Potential Applications

There is a significant lack of published research on the biological activity, pharmacology, and toxicology of this compound.

However, the core structure, a substituted benzylamine attached to a cyclohexyl ring, is found in compounds with a wide range of biological activities. For instance, cyclohexylamine itself is a building block for pharmaceuticals like mucolytics, analgesics, and bronchodilators.[4] The benzylamine moiety is also a common pharmacophore.

Given the structural similarities to known bioactive molecules, this compound could be investigated for a variety of potential applications, including but not limited to:

-

Sigma Receptor Modulation: The N-benzylcyclohexanamine scaffold is present in some sigma receptor ligands.[5][6][7] Sigma receptors are implicated in a variety of neurological disorders, making this a potential area of investigation.

-

Neuroprotective Effects: Substituted benzylamines and related structures have been explored for their neuroprotective properties.[8][9][10]

-

Antimicrobial Activity: Amine derivatives are a well-established class of antimicrobial agents.[11]

Toxicology

No specific toxicological data for this compound was found. For the parent compound, cyclohexylamine, the acute oral LD50 in rats is reported as 0.71 ml/kg, and it is considered corrosive.[4] Long-term toxicity studies have been conducted on cyclohexylamine hydrochloride in rats and mice.[12] Any research involving this compound should be conducted with appropriate safety precautions, assuming it may have corrosive and toxic properties.

Conclusion and Future Directions

The currently available information on this compound is limited to its basic chemical and physical properties. There is a clear need for further research to elucidate its synthesis, pharmacological activity, and toxicological profile. Researchers interested in this compound could focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Screening for biological activity, with a potential focus on CNS targets like sigma receptors, based on its structural motifs.

-

Conducting in vitro and in vivo studies to determine its pharmacological and toxicological profile.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting the current knowledge gap and suggesting potential avenues for future investigation. The lack of comprehensive data underscores the opportunity for novel research in this area.

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Document: Synthesis and sigma receptor affinity of spiro[[2]benzopyran-1,1-cyclohexanes] with an exocyclic amino moiety in the 3-position (CHEMBL4673... - ChEMBL [ebi.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cyclohexyl amine, 108-91-8 [thegoodscentscompany.com]

Navigating the Synthesis and Handling of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a substituted benzylamine derivative of interest in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, recommended handling precautions, and a logical workflow for the management of this compound from acquisition to disposal.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1158371-88-0 | ChemScene[1] |

| Molecular Formula | C₁₃H₁₉BrClN | ChemScene[1] |

| Molecular Weight | 304.65 g/mol | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

Table 2: Summary of Known Hazards for Related Compounds

| Hazard | Description | Affected Compound | Source |

| Skin Irritation | Causes skin irritation. | N-(3-Bromobenzyl)cyclohexanamine hydrochloride | AK Scientific, Inc.[2] |

| Serious Eye Irritation | Causes serious eye irritation. | N-(3-Bromobenzyl)cyclohexanamine hydrochloride | AK Scientific, Inc.[2] |

| Respiratory Irritation | May cause respiratory irritation. | N-(3-Bromobenzyl)cyclohexanamine hydrochloride | AK Scientific, Inc.[2] |

| Acute Oral Toxicity | Harmful if swallowed. | Cyclohexylamine | Fisher Scientific[3] |

| Acute Dermal Toxicity | Toxic in contact with skin. | Cyclohexylamine | Fisher Scientific[3] |

| Skin Corrosion/Burns | Causes severe skin burns and eye damage. | Cyclohexylamine | Fisher Scientific[3] |

Table 3: Toxicological Data for Cyclohexylamine (as a Surrogate)

| Metric | Value | Species | Route | Source |

| LD50 (Oral) | 432 mg/kg bw | Rat | Oral | Human health tier II assessment |

| LD50 (Dermal) | 275 mg/kg bw | Rabbit | Dermal | Human health tier II assessment |

Disclaimer: The toxicological data presented above is for cyclohexylamine and is provided as a surrogate due to the absence of specific data for this compound. This information should be used for preliminary risk assessment and does not replace the need for a compound-specific toxicological evaluation.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards of skin, eye, and respiratory irritation, and the potential for more severe effects as indicated by related compounds, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Table 4: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2] |

| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. | To protect against serious eye irritation.[2] |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of work. | To prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent respiratory tract irritation.[2] |

Experimental Protocols: A Framework for Safety Assessment

While specific experimental protocols for the safety assessment of this compound are not published, standard toxicological assays should be considered for a comprehensive evaluation. These would typically include:

-

In vitro cytotoxicity assays: Using relevant cell lines to determine the concentration at which the compound induces cell death.

-

Skin and eye irritation studies: Following OECD guidelines (e.g., OECD 404 for dermal irritation and OECD 405 for eye irritation) using in vitro or, if necessary, in vivo models.

-

Genotoxicity assays: Such as the Ames test (OECD 471) to assess the mutagenic potential of the compound.

-

Acute toxicity studies: To determine the LD50 via relevant routes of exposure (e.g., oral, dermal) in animal models, if deemed necessary and ethically justified.

Logical Workflow for Safe Handling

The following diagram illustrates a comprehensive workflow for the safe management of this compound within a research environment.

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Procedures

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | AK Scientific, Inc.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | AK Scientific, Inc.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | AK Scientific, Inc.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | AK Scientific, Inc.[2] |

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of the compound and to prevent environmental contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[2]

Conclusion

While this compound presents an opportunity for advancements in drug discovery, its handling requires a cautious and informed approach. The information compiled in this guide, derived from data on the compound and its structural analogs, provides a robust framework for its safe utilization in a research setting. Adherence to these guidelines, including the consistent use of personal protective equipment, proper engineering controls, and a comprehensive understanding of emergency procedures, is imperative for safeguarding the health and safety of all personnel involved in its handling and experimentation. Further compound-specific toxicological studies are recommended to fully elucidate its safety profile.

References

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (C₁₃H₁₉BrClN, MW: 304.65 g/mol )[1]. The described method is centered on the robust and highly efficient reductive amination of cyclohexanone with 4-bromobenzylamine, followed by conversion to the hydrochloride salt. This protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural explanations, justifications for methodological choices, and guidance on product purification and characterization to ensure a high degree of purity and reproducibility.

Introduction and Scientific Principle

N-(4-Bromobenzyl)cyclohexanamine is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly within medicinal chemistry and materials science. The introduction of the bromobenzyl moiety provides a reactive handle for subsequent cross-coupling reactions, while the cyclohexanamine core is a common scaffold in pharmacologically active compounds.

The synthesis detailed herein employs the principle of reductive amination , a cornerstone of C-N bond formation in organic synthesis.[2][3] This one-pot reaction elegantly combines two distinct chemical events:

-

Iminium Ion Formation: The initial step involves the reaction between the carbonyl group of cyclohexanone and the primary amine of 4-bromobenzylamine. Under mildly acidic conditions, this condensation reaction forms a Schiff base, which is protonated to an electrophilic iminium ion intermediate.[4] The use of a catalytic amount of acetic acid is crucial as it facilitates the dehydration step required for imine formation without being strongly acidic enough to protonate and deactivate the starting amine.

-

In-Situ Reduction: The iminium ion is highly susceptible to reduction by a hydride source. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[4] Its steric bulk and attenuated reactivity prevent the significant reduction of the starting ketone (cyclohexanone), thereby minimizing the formation of cyclohexanol as a byproduct and simplifying purification.[4]

Following the successful synthesis of the free amine base, it is converted to its hydrochloride salt. This transformation is often essential for improving the compound's stability, crystallinity, and handling characteristics, making it more suitable for storage and downstream applications.

Experimental Protocol

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the reduction step.

| Reagent/Material | Grade | Supplier Example |

| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich |

| 4-Bromobenzylamine | ≥98% | Combi-Blocks |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade, ≥97% | Acros Organics |

| Dichloromethane (DCM), Anhydrous | Anhydrous, ≥99.8% | Fisher Scientific |

| Glacial Acetic Acid (AcOH) | ACS Grade, ≥99.7% | VWR |

| Hydrochloric Acid Solution | 2.0 M in Diethyl Ether | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house preparation |

| Brine (Saturated NaCl) | Aqueous Solution | In-house preparation |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Ethyl Acetate & Hexanes | HPLC Grade | For Chromatography |

Required Equipment

-

Round-bottom flasks and glass stoppers

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for flash chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

-

Buchner funnel and vacuum flask

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(4-Bromobenzyl)cyclohexanamine HCl.

Step-by-Step Procedure

Part A: Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base)

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq, 1.96 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir the solution until homogeneous.

-

Amine Addition: Add 4-bromobenzylamine (1.05 eq, 3.91 g, 21.0 mmol) to the flask.

-

Iminium Formation: Add glacial acetic acid (1.2 eq, 1.44 g, 24.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 30 minutes.[4]

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30.0 mmol) in three equal portions over 15 minutes. The addition may be slightly exothermic; maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (eluent: 20% ethyl acetate in hexanes) until the starting amine spot is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Part B: Purification and Hydrochloride Salt Formation

-

Purification: Purify the crude product by flash column chromatography on silica gel.[4] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-(4-Bromobenzyl)cyclohexanamine free base (MW: 268.19 g/mol )[5].

-

Salt Formation: Dissolve the purified free base in 50 mL of diethyl ether. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate is consistently formed and the solution becomes slightly acidic (test with pH paper).

-

Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool to 0-5 °C for another 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum at 40 °C to a constant weight.

Quantitative Data and Expected Results

The following table outlines the stoichiometry for a typical 20.0 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount (g) | Moles (mmol) |

| Cyclohexanone | 98.14 | 1.0 | 1.96 | 20.0 |

| 4-Bromobenzylamine | 186.05 | 1.05 | 3.91 | 21.0 |

| Acetic Acid | 60.05 | 1.2 | 1.44 | 24.0 |

| NaBH(OAc)₃ | 211.94 | 1.5 | 6.36 | 30.0 |

| Parameter | Expected Result |

| Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | ≥98%[6] |

| Melting Point | Not widely reported; a similar compound, N-(2-Amino-5-bromobenzyl)-N-methylcyclohexanamine dihydrochloride, melts at 202-212 °C, suggesting a high melting point is expected.[6] |

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group (around 7.2-7.5 ppm), the benzylic methylene protons (a singlet or AB quartet around 3.7 ppm), and a complex series of multiplets for the cyclohexyl protons (typically between 1.0-3.0 ppm).[7]

-

¹³C NMR: The carbon spectrum will confirm the presence of the expected number of aromatic and aliphatic carbons. Key signals include the benzylic carbon (~55 ppm) and the carbon of the cyclohexyl ring attached to the nitrogen (~58-60 ppm).

-

Mass Spectrometry (MS-ESI+): Analysis of the free base should show a prominent molecular ion cluster for [M+H]⁺ corresponding to the bromine isotopic pattern (m/z 268/270).

-

Purity by HPLC: High-Performance Liquid Chromatography can be employed to determine the final purity of the compound, ensuring the absence of starting materials and byproducts.[6]

Safety and Handling Precautions

-

This protocol must be performed in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

4-Bromobenzylamine and its hydrochloride salt are classified as irritants; avoid contact with skin and eyes.[8]

-

Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench with care.

-

All chemical waste should be disposed of in accordance with institutional and local regulations.

References

- 1. chemscene.com [chemscene.com]

- 2. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. biomol.com [biomol.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(4-Bromobenzyl)cyclohexanamine hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a versatile scaffold for medicinal chemistry research, offering a unique combination of a flexible cyclohexanamine moiety and a synthetically tractable bromobenzyl group. While this specific molecule is primarily available as a research chemical with limited documented biological activity, its structural components are present in a variety of pharmacologically active agents. These notes provide a comprehensive overview of the potential applications of this compound as a foundational structure for the development of novel therapeutics, particularly in the area of oncology. Detailed, hypothetical protocols for the synthesis of derivatives and their subsequent biological evaluation are presented to guide researchers in exploring the therapeutic potential of this chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for the proper handling, storage, and characterization of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1158371-88-0 | [1] |

| Molecular Formula | C₁₃H₁₉BrClN | [1] |

| Molecular Weight | 304.65 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in methanol and DMSO | General chemical knowledge |

| Storage | Store at room temperature in a dry, well-ventilated place | [1] |

Potential Medicinal Chemistry Applications

The N-(4-Bromobenzyl)cyclohexanamine scaffold holds significant promise for the development of novel therapeutic agents. The presence of the 4-bromophenyl group allows for a variety of synthetic modifications through cross-coupling reactions, enabling the exploration of a broad chemical space. Structurally related molecules incorporating a 4-bromobenzyl moiety have been investigated as potential anticancer agents. For instance, derivatives of 2-(4-bromobenzyl) tethered to a thieno[2,3-d]pyrimidine core have shown potent antiproliferative activity against cancer cell lines, acting as dual topoisomerase-I/II inhibitors[2].

Based on these precedents, this compound can serve as a valuable starting point for the design and synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The cyclohexanamine portion can be tailored to occupy hydrophobic pockets within the ATP-binding site of various kinases, while the bromobenzyl moiety can be functionalized to introduce groups that form key hydrogen bonds or other interactions with the enzyme.

Synthetic Protocol: Diversification of the N-(4-Bromobenzyl)cyclohexanamine Scaffold

The following protocol describes a general method for the derivatization of the N-(4-Bromobenzyl)cyclohexanamine scaffold via Suzuki cross-coupling, a powerful and widely used reaction in medicinal chemistry.

Objective: To synthesize a library of N-(aryl-benzyl)cyclohexanamine derivatives for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Various boronic acids (e.g., phenylboronic acid, 3-pyridinylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Mass spectrometer

Procedure:

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Addition of Reagents: Add the desired boronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Application Notes and Protocols for the Experimental Design of N-(4-Bromobenzyl)cyclohexanamine hydrochloride Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the initial characterization of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a novel compound with potential neuropharmacological activity. Due to the limited existing data on this specific molecule, a systematic, multi-tiered approach is proposed, beginning with computational prediction of potential biological targets, followed by a series of in vitro assays to determine its binding affinity, functional activity, and preliminary safety profile. The protocols detailed herein are designed to guide researchers in the systematic evaluation of this and similar novel chemical entities.

Introduction

This compound is a synthetic organic compound. Its structural similarity to known neuroactive compounds, such as certain monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) ligands, suggests that it may interact with targets within the central nervous system (CNS). This document outlines a logical progression of experiments to elucidate the pharmacological profile of this compound.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for understanding the compound's potential for oral bioavailability and CNS penetration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉BrClN | [1] |

| Molecular Weight | 304.65 g/mol | [1] |

| Purity | ≥95-98% | [1][2][3] |

| IUPAC Name | N-(4-bromobenzyl)cyclohexanamine;hydrochloride | [2] |

| InChI Key | RBWGDOOIQMPBDU-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1][4] |

| logP | 4.29 | [1] |

| Hydrogen Bond Donors | 1 | [1][4] |

| Hydrogen Bond Acceptors | 1 | [1][4] |

| Rotatable Bonds | 3 | [1][4] |

Experimental Workflow

A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound. The proposed workflow is depicted in the following diagram.

Caption: A tiered experimental workflow for the characterization of a novel compound.

Tier 1: In Silico and Primary Screening Protocols

In Silico Target Prediction

Objective: To predict potential biological targets of this compound based on its chemical structure.

Protocol:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.

-

Utilize various computational tools and databases (e.g., SwissTargetPrediction, SuperPred, ChEMBL) to predict potential protein targets.[5][6][7]

-

Analyze the predicted targets, focusing on those with high prediction scores and relevance to CNS disorders.

Primary Radioligand Binding Screen

Objective: To experimentally screen the compound against a panel of CNS-relevant receptors and transporters to identify initial hits.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a single-concentration (e.g., 10 µM) competitive radioligand binding assay against a panel of receptors and transporters.[8][9][10][11] The panel should ideally include:

-

Membrane preparations from cells expressing the target of interest or from tissue homogenates are incubated with a specific radioligand and the test compound.

-

The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at the tested concentration.

Table 2: Hypothetical Primary Binding Screen Results (% Inhibition at 10 µM)

| Target | % Inhibition |

| Dopamine Transporter (DAT) | 85% |

| Norepinephrine Transporter (NET) | 78% |

| Serotonin Transporter (SERT) | 45% |

| Sigma-1 Receptor (σ1) | 92% |

| Adrenergic α2 Receptor | 65% |

| 5-HT2A Receptor | 30% |

Monoamine Oxidase (MAO) Enzyme Inhibition Assay

Objective: To determine if the compound inhibits the activity of MAO-A or MAO-B.

Protocol:

-

Utilize a commercially available MAO inhibitor screening kit or a spectrophotometric/fluorometric method.[24][25][26][27][28]

-

Recombinant human MAO-A and MAO-B enzymes are incubated with a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the presence and absence of the test compound.[24][26]

-

The formation of the product is monitored over time by measuring the change in absorbance or fluorescence.

-

Calculate the percent inhibition of enzyme activity.

Tier 2: Secondary and Functional Assay Protocols

Dose-Response Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the primary "hit" targets identified in the primary screen.

Protocol:

-

For each target showing significant inhibition in the primary screen, perform a competitive radioligand binding assay with a range of concentrations of this compound.[8][10]

-

Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 (half-maximal inhibitory concentration) value from the curve.

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 3: Hypothetical Binding Affinities (Ki) for this compound

| Target | Ki (nM) |

| Sigma-1 Receptor (σ1) | 15 |

| Dopamine Transporter (DAT) | 55 |

| Norepinephrine Transporter (NET) | 120 |

| Adrenergic α2 Receptor | 350 |

Functional Assays

5.2.1. Neurotransmitter Uptake Inhibition Assay

Objective: To assess the functional effect of the compound on monoamine transporter activity.

Protocol:

-

Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293-hDAT).[16][29][30][31]

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

-

After a defined incubation period, terminate the uptake and lyse the cells.

-

Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Determine the IC50 for the inhibition of neurotransmitter uptake.[29][31]

5.2.2. Second Messenger Assays (for GPCRs)

Objective: To determine if the compound acts as an agonist or antagonist at the identified GPCR targets.

Protocol (for a Gαi-coupled receptor like the α2-adrenergic receptor):

-

Use a cell line expressing the target receptor (e.g., CHO-hα2A).

-

To test for agonist activity, treat the cells with increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, ELISA).[32][33][34]

-

To test for antagonist activity, pre-incubate the cells with the test compound and then stimulate with a known agonist. Measure the inhibition of the agonist-induced response.

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

References

- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cs230.stanford.edu [cs230.stanford.edu]

- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biotech-asia.org [biotech-asia.org]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. multispaninc.com [multispaninc.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. bioivt.com [bioivt.com]

- 18. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 19. bioivt.com [bioivt.com]

- 20. revvity.com [revvity.com]

- 21. revvity.com [revvity.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 26. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bioassaysys.com [bioassaysys.com]

- 28. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Homogeneous Assays of Second Messenger Signaling and Hormone Secretion Using Thermofluorimetric Methods That Minimize Calibration Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 33. revvity.com [revvity.com]

- 34. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for the Characterization of N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a secondary amine derivative with potential applications in pharmaceutical and chemical research. As with any synthesized compound intended for further use, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉BrClN | [1] |

| Molecular Weight | 304.65 g/mol | [1] |

| Appearance | White to off-white solid | Assumed |

| Melting Point | To be determined | - |

| Solubility | Soluble in methanol, water | Assumed |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not using a solvent with a known residual peak for referencing.

-

¹H NMR Data Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay: 1.0 s

-

Number of Scans: 16

-

-

¹³C NMR Data Acquisition:

-

Pulse Angle: 45°

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024 (with proton decoupling)

-

Expected Spectral Data:

The expected chemical shifts are predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Aromatic CH (ortho to Br) |

| ~7.4 | Doublet | 2H | Aromatic CH (meta to Br) |

| ~4.1 | Singlet | 2H | Benzyl CH ₂ |

| ~3.0 | Multiplet | 1H | Cyclohexyl CH -N |

| ~1.0-2.0 | Multiplets | 10H | Cyclohexyl CH ₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Aromatic C -CH₂ |

| ~132 | Aromatic C H (ortho to Br) |

| ~131 | Aromatic C H (meta to Br) |

| ~122 | Aromatic C -Br |

| ~58 | Cyclohexyl C -N |

| ~52 | Benzyl C H₂ |

| ~30 | Cyclohexyl C H₂ |

| ~25 | Cyclohexyl C H₂ |

| ~24 | Cyclohexyl C H₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Instrumentation: FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Expected Spectral Data:

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium-Strong | N-H stretch (secondary amine salt) |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1600, ~1485 | Medium-Weak | C=C stretch (aromatic) |

| ~1070 | Strong | C-N stretch |

| ~1010 | Strong | C-Br stretch |

| ~810 | Strong | C-H bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Experimental Protocol:

-

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 50-500

-

Analysis: The primary ion of interest will be the protonated molecule [M+H]⁺, where M is the free base.

-

Expected Data:

Table 4: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (C₁₃H₁₉⁷⁹BrN⁺) | 268.0750 | To be determined |

| [M+H]⁺ (C₁₃H₁₉⁸¹BrN⁺) | 270.0730 | To be determined |